Methyl phenyl(propan-2-yl)phosphinate
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Overview
Description
Isopropyl-phenyl-phosphinic acid methyl ester is an organophosphorus compound that belongs to the class of phosphinic acids and their derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of isopropyl-phenyl-phosphinic acid methyl ester consists of an isopropyl group, a phenyl group, and a phosphinic acid moiety esterified with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl-phenyl-phosphinic acid methyl ester typically involves the esterification of phosphinic acids. One common method is the direct esterification of phosphinic acids using alcohols in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of isopropyl-phenyl-phosphinic acid methyl ester may involve the use of microwave-assisted synthesis techniques. This method enhances the reaction rate and yield by utilizing microwave irradiation in combination with suitable solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions: Isopropyl-phenyl-phosphinic acid methyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphinic acid.
Substitution: The ester group can be substituted with other functional groups using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include phosphinic acids, phosphonic acids, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Isopropyl-phenyl-phosphinic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of isopropyl-phenyl-phosphinic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid moiety can mimic the transition state of phosphate ester hydrolysis, making it a potent inhibitor of enzymes that catalyze such reactions . This property is exploited in the design of enzyme inhibitors for therapeutic and research purposes.
Comparison with Similar Compounds
- Phenyl-phosphinic acid methyl ester
- Isopropyl-phosphinic acid methyl ester
- Phenyl-phosphonic acid methyl ester
Comparison: Isopropyl-phenyl-phosphinic acid methyl ester is unique due to the presence of both isopropyl and phenyl groups, which confer distinct steric and electronic properties. Compared to phenyl-phosphinic acid methyl ester, the isopropyl group in isopropyl-phenyl-phosphinic acid methyl ester provides additional steric hindrance, affecting its reactivity and interaction with biological targets . Similarly, the presence of the phenyl group differentiates it from isopropyl-phosphinic acid methyl ester, influencing its chemical behavior and applications .
Properties
CAS No. |
69423-58-1 |
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Molecular Formula |
C10H15O2P |
Molecular Weight |
198.20 g/mol |
IUPAC Name |
[methoxy(propan-2-yl)phosphoryl]benzene |
InChI |
InChI=1S/C10H15O2P/c1-9(2)13(11,12-3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
MIEHXSUWVVIQNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
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